molecular formula C14H14F3N3O2 B3128235 4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 338792-44-2

4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3128235
CAS No.: 338792-44-2
M. Wt: 313.27 g/mol
InChI Key: JYUQQNLQPMXQTG-UHFFFAOYSA-N
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Description

4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine: is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidin-2-amine core substituted with a methoxyphenoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidin-2-amine core. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require the use of large reactors, precise temperature control, and efficient separation techniques to ensure the purity of the final product. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using standard analytical techniques.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential therapeutic applications could be explored, particularly in the development of new drugs.

  • Industry: : It may find use in the production of advanced materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of both methoxyphenoxy and trifluoromethyl groups. Similar compounds may include other pyrimidin-2-amines with different substituents, but the combination of these particular groups sets it apart. Some similar compounds to consider are:

  • 4-(4-methoxyphenoxy)benzoic acid

  • 4-(4-methoxyphenoxy)piperidine hydrochloride

  • 4-(4-methoxyphenoxy)benzaldehyde

These compounds share the methoxyphenoxy group but differ in their core structures and additional substituents, leading to different chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-20(2)13-18-11(14(15,16)17)8-12(19-13)22-10-6-4-9(21-3)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUQQNLQPMXQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154221
Record name 4-(4-Methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338792-44-2
Record name 4-(4-Methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338792-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenoxy)-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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